molecular formula C10H15N B14641371 3,5-Diethyl-2-methylpyridine CAS No. 56057-94-4

3,5-Diethyl-2-methylpyridine

Cat. No.: B14641371
CAS No.: 56057-94-4
M. Wt: 149.23 g/mol
InChI Key: WASCMEVCLVQFDN-UHFFFAOYSA-N
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Description

3,5-Diethyl-2-methylpyridine (CAS 56057-94-4) is an organic compound with the molecular formula C10H15N and a molecular weight of 149.24 g/mol . It is classified as an alkylated pyridine, a class of compounds known for their utility in various scientific and industrial fields. Computed physical properties include a density of approximately 0.907 g/cm³ and a boiling point of 222°C at 760 mmHg . Researchers value this compound and its structural analogues as key intermediates and precursors in organic synthesis and materials science. For instance, closely related diethyl-substituted pyridine derivatives are extensively studied and utilized as performance accelerators and catalysts in the production of advanced polymer systems, such as tough acrylic adhesives . The structural motif of alkylated pyridines is also fundamental in coordination chemistry, where these molecules can serve as ligands or building blocks for the synthesis of more complex heterocyclic systems . Like other alkylpyridines, this compound requires careful handling. It is intended for use by qualified laboratory professionals. This compound is provided as a high-purity material to ensure consistent and reliable research results. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

CAS No.

56057-94-4

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3,5-diethyl-2-methylpyridine

InChI

InChI=1S/C10H15N/c1-4-9-6-10(5-2)8(3)11-7-9/h6-7H,4-5H2,1-3H3

InChI Key

WASCMEVCLVQFDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)C)CC

Origin of Product

United States

Preparation Methods

Traditional Condensation and Cyclization Methods

Aldehyde-Ammonia Condensation

The condensation of aldehydes with ammonia represents a classical route to alkylpyridines. For 3,5-Diethyl-2-methylpyridine, adaptations of the paraldehyde-ammonia reaction—used for synthesizing 5-ethyl-2-methylpyridine—are theorized. Paraldehyde (trimeric acetaldehyde) and ammonia react under reflux to form dihydropyridine intermediates, which dehydrogenate to the aromatic pyridine core. Modifying this method to incorporate ethyl groups may involve substituting acetaldehyde with propionaldehyde or employing mixed aldehyde systems. However, regioselectivity remains a hurdle, as competing pathways often yield isomeric byproducts.

Reaction Conditions and Optimization
  • Temperature : 150–200°C (autoclave conditions)
  • Catalyst : Acidic or neutral media (e.g., ammonium acetate)
  • Yield : ~40–50% (estimated for analogous systems)

High-Temperature Cyclization of Sulfonyl Precursors

A patent (DE2143989A1) discloses the synthesis of related pyridines via cyclization of methylsulfonyl dihydrofuran derivatives. For example, heating 3-methylsulfonyl-2,5-dihydrofuran with 4-methyl-oxazol at 150°C for 2 hours produces epoxypyridinols, which are subsequently deoxygenated and purified. Applied to this compound, this method could involve ethyl-substituted dihydrofuran precursors.

Mechanism and Byproduct Management
  • Cyclization : Sulfonyl groups act as leaving agents, enabling ring closure.
  • Epoxidation : Intermediate epoxides form, requiring reductive workup (e.g., HCl extraction).
  • Decarboxylation : Final steps may involve acid-catalyzed decarboxylation to remove oxygenated groups.
  • Key Challenge : Separation of epoxide byproducts necessitates multiple recrystallizations.

Modern Flow Synthesis Techniques

Continuous Flow Methylation

Flow chemistry offers enhanced control over exothermic reactions and improved selectivity. A PMCPMC study demonstrated α-methylation of pyridines using a Raney nickel-packed column under continuous flow. For this compound, this approach could involve sequential ethylation and methylation steps.

Protocol and Parameters
  • Reactor Setup : Stainless steel column (ID 10 mm) packed with Raney nickel (40–60 mesh).
  • Feedstock : Pyridine derivatives dissolved in methanol, fed at 0.5 mL/min.
  • Temperature : 120–150°C
  • Pressure : 10–15 bar
  • Selectivity : >95% for α-position methylation.
Advantages Over Batch Reactors
  • Reduced Side Reactions : Shorter residence times minimize over-alkylation.
  • Scalability : Linear scaling from lab to production without reoptimization.

Heterocyclic Ring Modification Strategies

Aromatic Substitution Reactions

Electrophilic substitution on pre-functionalized pyridines provides a pathway to install ethyl and methyl groups. The Canadian Science Publishing study highlights amination and alkylation at specific pyridine positions. For instance, sodamide (NaNH₂) in toluene mediates C2 amination of 3-picoline, suggesting analogous ethylation could target C3 and C5.

Regioselectivity Considerations
  • Directing Effects : Methyl groups at C2 activate C3 and C5 for electrophilic attack.
  • Catalytic Systems : Lewis acids (e.g., AlCl₃) enhance ethyl group incorporation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Selectivity Scalability Key Limitations
Aldehyde Condensation 40–50 Moderate Moderate Isomeric byproducts
Sulfonyl Cyclization 55–68 High Low Complex purification
Flow Methylation 70–85 Very High High Precursor availability
Aromatic Substitution 30–45 Variable Moderate Competing reactions

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Diethyl-2-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diethyl-2-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physical Properties
Compound Substituents Molecular Weight (g/mol) Key Physical Properties
3,5-Diethyl-2-methylpyridine 3,5-diethyl, 2-methyl Theoretical: ~163.26 Higher lipophilicity vs. methyl analogs; likely lower water solubility.
3,5-Dimethylpyridine 3,5-dimethyl 107.15 BP: ~170°C; soluble in polar solvents.
4-Methoxy-3,5-dimethylpyridine 3,5-dimethyl, 4-methoxy 153.18 Increased polarity due to methoxy group; higher solubility in alcohols.
3,5-Dichloro-2-methoxypyridine 3,5-dichloro, 2-methoxy 178.02 Electron-withdrawing Cl groups reduce basicity; solid at RT.

Key Observations:

  • Ethyl vs.
  • Methoxy vs. Alkyl Groups : The methoxy group in 4-methoxy-3,5-dimethylpyridine introduces electron-donating effects, enhancing resonance stabilization and altering reaction pathways (e.g., electrophilic substitution at position 4) compared to purely alkylated analogs .

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